(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15846210
InChI: InChI=1S/C18H21N3O/c1-13-15(10-11-17(19-2)20-13)16-9-6-12-21(16)18(22)14-7-4-3-5-8-14/h3-5,7-8,10-11,16H,6,9,12H2,1-2H3,(H,19,20)
SMILES:
Molecular Formula: C18H21N3O
Molecular Weight: 295.4 g/mol

(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15846210

Molecular Formula: C18H21N3O

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone -

Specification

Molecular Formula C18H21N3O
Molecular Weight 295.4 g/mol
IUPAC Name [2-[2-methyl-6-(methylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone
Standard InChI InChI=1S/C18H21N3O/c1-13-15(10-11-17(19-2)20-13)16-9-6-12-21(16)18(22)14-7-4-3-5-8-14/h3-5,7-8,10-11,16H,6,9,12H2,1-2H3,(H,19,20)
Standard InChI Key HXWJHJSUADSUAO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)NC)C2CCCN2C(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone features a pyridine ring substituted at the 3-position with a pyrrolidine group and at the 6-position with a methylamino group. The pyrrolidine nitrogen is further bonded to a phenyl ketone moiety, creating a trifunctional structure that combines aromatic, heterocyclic, and carbonyl components. This arrangement confers both rigidity and polarity, influencing its solubility and interaction capabilities.

Table 1: Key Structural and Identifier Data

PropertyValue
IUPAC Name[2-[2-methyl-6-(methylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone
Molecular FormulaC₁₈H₂₁N₃O
Molecular Weight295.4 g/mol
Canonical SMILESCC1=C(C=CC(=N1)NC)C2CCCN2C(=O)C3=CC=CC=C3
InChI KeyHXWJHJSUADSUAO-UHFFFAOYSA-N

The SMILES string highlights the connectivity: a methyl-substituted pyridine linked via its 3-position to pyrrolidine, which is acylated by a benzoyl group. The InChI Key provides a unique identifier for database searches and structural verification.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically proceeds through sequential functionalization of the pyridine and pyrrolidine rings. A plausible route involves:

  • Amination of Pyridine: Introducing the methylamino group at the 6-position via nucleophilic substitution or catalytic coupling.

  • Pyrrolidine Coupling: Linking the modified pyridine to pyrrolidine through a C–N bond formation, potentially using Buchwald-Hartwig amination or similar cross-coupling techniques.

  • Ketone Introduction: Acylation of the pyrrolidine nitrogen with benzoyl chloride or a related electrophile under basic conditions.

Industrial-scale production employs automated systems to regulate temperature, pressure, and stoichiometry, ensuring reproducibility. Solvent selection (e.g., DMF, THF) and catalysts (e.g., palladium for coupling reactions) are critical for optimizing yield and purity.

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Reactions

The ketone group at the pyrrolidine terminus is susceptible to reduction, yielding a secondary alcohol. For example, treatment with sodium borohydride (NaBH₄) or catalytic hydrogenation could produce (2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanol. Conversely, oxidation of the methylamino group might generate a nitroso derivative under strong oxidizing conditions, though this remains speculative without experimental data.

Nucleophilic Additions

The electron-deficient pyridine ring could undergo nucleophilic aromatic substitution at the 2-methyl position, enabling further derivatization. Additionally, the pyrrolidine’s secondary amine might participate in acylation or alkylation reactions to introduce solubilizing groups.

Physicochemical Properties

Table 2: Hypothesized Physicochemical Profile

PropertyPredictionBasis
LogP (Partition Coeff)~2.5–3.5Moderate hydrophobicity from aryl groups
Solubility in WaterLow (<1 mg/mL)Nonpolar regions dominate
Melting Point150–170°CCrystalline solid with hydrogen bonding

While experimental data are scarce, the compound’s structure suggests limited aqueous solubility and moderate lipophilicity, aligning with its potential as a bioactive molecule requiring formulation aids for delivery.

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